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THBTC possesses a benzothiophene core structure, a class of organic compounds with diverse biological activities PubChem: . Researchers might explore THBTC as a lead compound for designing new molecules with desired properties by modifying its functional groups.
The presence of the nitrile (C≡N) and amine (NH2) functional groups in THBTC suggests potential for investigating its interaction with biological targets. These functional groups are commonly found in various bioactive molecules NCBI: . However, in-vitro and in-vivo studies are needed to confirm any biological activity.
4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonitrile is a bicyclic compound characterized by its unique structure, which includes a benzothiophene moiety and a carbonitrile functional group. This compound is notable for its molecular formula and a molecular weight of approximately 178.26 g/mol. It is also known by various synonyms, including 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile and 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene .
The compound has a melting point ranging from 141°C to 144°C and exhibits a density of approximately 1.19 g/cm³ . Its structure can be represented using the SMILES notation: C1CCC2=C(C1)C(=C(S2)N)C#N .
Future research might explore the development of THTBC derivatives and investigate their potential interactions with biological targets.
These reactions are significant for synthesizing derivatives with enhanced biological activity or altered physical properties.
Research indicates that 4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile exhibits notable biological activities. Its derivatives have been studied for their potential pharmacological effects, including:
These biological activities make it a valuable candidate for further pharmacological exploration.
The synthesis of 4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile can be achieved through various methods:
These methods highlight the versatility in synthesizing this compound for research and application purposes.
4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonitrile finds applications in several fields:
These applications underscore its significance in both industrial and academic research settings.
Interaction studies involving 4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile focus on its binding affinity with various biological targets. These studies often employ techniques such as:
Such interaction studies are crucial for understanding the compound's therapeutic potential and safety profile.
Several compounds share structural similarities with 4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Amino-3-cyano-4-methylbenzo[b]thiophene | C10H11N2S | Methyl substitution enhances lipophilicity |
| 2-Amino-thieno[3,2-b]pyridine | C8H8N2S | Different heterocyclic structure with potential anti-inflammatory properties |
| 4-Methylbenzothiophene | C9H10S | Simple methyl substitution affects electronic properties |
What sets 4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile apart from these similar compounds is its specific bicyclic structure combined with the carbonitrile group which imparts unique reactivity and biological activity. The presence of both nitrogen and sulfur atoms within its framework contributes to its diverse interaction capabilities in biological systems.
The initial synthesis of 4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile emerged from efforts to develop novel heterocyclic compounds with potential biological activity. Early methodologies focused on cyclization reactions involving thiophene precursors. A landmark approach involved the condensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile with 2-chloro-N-(aryl)-acetamides in ethanol under reflux conditions, yielding N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamide derivatives with 60–81% efficiency [1]. Key steps included:
These reactions were monitored by thin-layer chromatography (TLC) using toluene:acetone (8:2) as the mobile phase, ensuring purity ≥95% after recrystallization [1].
Table 1: Representative Synthetic Yields of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonitrile Derivatives
| Derivative | R-Substituent | Yield (%) |
|---|---|---|
| 3a | 4-Methylphenyl | 72 |
| 3d | 4-Chlorophenyl | 68 |
| 3f | 3-Chlorophenyl | 77 |
Data sourced from [1]
Structural confirmation of 4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile derivatives relied on spectroscopic and crystallographic techniques:
Table 2: Key Spectral Data for 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonitrile Derivatives
| Technique | Diagnostic Feature | Compound |
|---|---|---|
| FT-IR | 2229 cm⁻¹ (C≡N) | 3a |
| 1H-NMR | δ 4.11 ppm (CH₂ protons) | 3d |
| Mass Spectra | m/z 326 (M+1) | 3f |
Later studies explored broader applications:
Table 3: Antimicrobial Activity of Selected Derivatives
| Compound | Bacterial Inhibition (mm) | Fungal Inhibition (mm) |
|---|---|---|
| 3a | 14–16 | 12–14 |
| 3d | 12–14 | 10–12 |
| 3f | 15–17 | 13–15 |
Data sourced from [1]
Benzothiophene represents one of the most significant privileged scaffolds in medicinal chemistry, a concept first introduced by Ben Evans to describe structural motifs that regularly occur as templates for the discovery of novel ligands binding to proteins [1]. A privileged scaffold is characterized as a small, non-planar structure with robust conformations that provide interesting three-dimensional exit vectors for substitution, possessing drug-like properties and ideally being readily accessible synthetically [2].
The benzothiophene core consists of a benzene ring fused to a thiophene ring, creating a bicyclic aromatic system that provides structural rigidity while maintaining sufficient flexibility for derivatization [3] [4]. This unique structural framework allows for the presentation of multiple hydrophobic residues without undergoing hydrophobic collapse, making it an ideal template for drug design [2].
Among sulfur-containing heterocycles, the benzothiophene skeleton is recognized as one of the most valuable structural fragments that exhibit structural similarities with active substrates to develop various potent lead molecules in drug design [5] [3] [6]. The benzothiophene scaffold is categorized as one of the privileged structures in drug discovery due to its core structure exhibiting various biological activities, allowing derivatives to act as antimicrobial, anticancer, anti-inflammatory, antioxidant, antitubercular, antidiabetic, and anticonvulsant agents [3] [7] [8].
The thiophene moiety has been ranked fourth in United States Food and Drug Administration drug approval of small drug molecules, with approximately seven drug approvals over the last decade [9]. This ranking underscores the importance of thiophene-containing compounds in modern pharmaceutical development.
The privileged nature of benzothiophene stems from several key molecular features. The heterocyclic system provides a semi-rigid scaffold that can present substituents in defined three-dimensional orientations, facilitating specific protein-ligand interactions [1] [2]. The sulfur atom in the thiophene ring contributes to the electronic properties of the system, influencing both the reactivity and binding characteristics of derivatives [3].
Table 1: Physical and Chemical Properties of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonitrile
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₁₀N₂S | [10] [11] [12] |
| Molecular Weight (g/mol) | 178.25-178.26 | [10] [11] [12] |
| Melting Point (°C) | 151-153 | [10] [12] |
| Boiling Point (°C) (Predicted) | 398.1±42.0 | [10] [12] |
| Density (g/cm³) (Predicted) | 1.27±0.1 | [10] [12] |
| pKa (Predicted) | 0.34±0.20 | [10] [12] |
| CAS Registry Number | 4651-91-6 | [10] [11] [12] |
| SMILES Notation | C1CCC2=C(C1)C(=C(S2)N)C#N | [11] [13] |
| InChI Key | ADHVMGAFAKSNOM-UHFFFAOYSA-N | [10] [12] [13] |
The benzothiophene framework demonstrates remarkable structural versatility, accommodating various functional group modifications while maintaining biological activity [14] [15]. The scaffold exhibits a broad spectrum of biological activities across multiple therapeutic domains, including anti-inflammatory, antibacterial, antidiabetic, anticancer, antimicrobial, anti-leishmanial, antifungal, antimalarial, and antitubercular activities [14] [16] [17].
Table 2: Spectroscopic Characterization Data
| Technique | Characteristic Signal | Assignment | Reference |
|---|---|---|---|
| FT-IR (C≡N stretch) | 2229 cm⁻¹ | Carbonitrile group | [18] [19] |
| FT-IR (NH₂ stretch) | 3423 cm⁻¹ | Primary amine | [18] [19] |
| FT-IR (C-S stretch) | 759 cm⁻¹ | Carbon-sulfur bond | [18] |
| ¹H NMR (CH₂ protons) | δ 2.53-2.56 ppm (m) | Tetrahydro ring CH₂ | [18] [19] |
| ¹H NMR (NH₂ protons) | δ 9.92 ppm | Amino group protons | [18] |
| Mass Spectrometry (M⁺) | m/z 178 (M⁺) | Molecular ion peak | [18] |
The clinical validation of benzothiophene as a privileged scaffold is evidenced by several Food and Drug Administration-approved drugs containing this structural motif. Notable examples include raloxifene, a selective estrogen receptor modulator used for osteoporosis prevention and breast cancer risk reduction; zileuton, a 5-lipoxygenase inhibitor for asthma treatment; and sertaconazole, an antifungal agent [3] [20] [21].
Table 3: Benzothiophene-containing Marketed Drugs
| Drug Name | Brand Name | Benzothiophene Type | Therapeutic Class | Primary Indication | FDA Approval Year | Reference |
|---|---|---|---|---|---|---|
| Raloxifene | Evista | 2-Arylbenzothiophene | Selective Estrogen Receptor Modulator (SERM) | Osteoporosis, Breast cancer prevention | 1997 | [22] [23] [24] |
| Zileuton | Zyflo/Zyflo CR | Benzothiophene N-hydroxyurea | 5-Lipoxygenase Inhibitor | Asthma treatment | 1996 | [25] [26] [27] |
| Sertaconazole | Ertaczo | Benzothiophene imidazole | Antifungal Agent | Superficial mycoses | 2003 | [28] [29] [30] |
The benzothiophene scaffold provides multiple sites for structural modification, allowing medicinal chemists to fine-tune biological activity and pharmaceutical properties [3] [4]. The 2-position commonly accommodates aryl substituents, as observed in raloxifene, while the 3-position can bear various functional groups including carbonitriles, carboxylates, and amides [22] [23].
The tetrahydrobenzothiophene system, exemplified by 4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, represents a partially saturated derivative that maintains the core benzothiophene pharmacophore while introducing additional conformational flexibility [5] [6]. This modification often enhances drug-like properties while preserving biological activity.
The privileged status of benzothiophene is further enhanced by its synthetic accessibility through well-established methodologies [14] [15]. The Gewald reaction represents one of the most efficient approaches for constructing the tetrahydrobenzothiophene core, providing access to the 2-amino-3-carbonitrile substitution pattern that serves as a versatile intermediate for further derivatization [31] [32].
Table 4: Synthetic Methods and Yields
| Method | Starting Materials | Yield Range (%) | Product Type | Reference |
|---|---|---|---|---|
| Gewald Reaction | Cyclohexanone + Malononitrile + Sulfur | 85-95 | Parent compound | [31] [32] |
| Condensation with Chloroacetyl Chloride | 2-Amino-THBTC + Chloroacetyl chloride | 60-81 | Acetamide derivatives | [18] |
| Schiff Base Formation | 2-Amino-THBTC + Aldehydes | 68-82 | Schiff base derivatives | [19] [33] |
| Cyclization with Succinic Anhydride | 2-Amino-THBTC + Succinic anhydride | 70-85 | Pyrrolidindione derivatives | [34] |
| N-Alkylation Reactions | 2-Amino-THBTC + Alkyl/benzyl halides | 65-90 | N-substituted derivatives | [35] [34] |